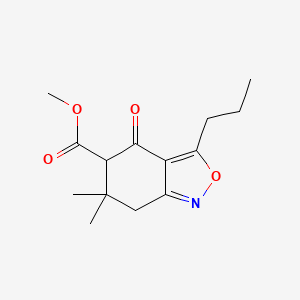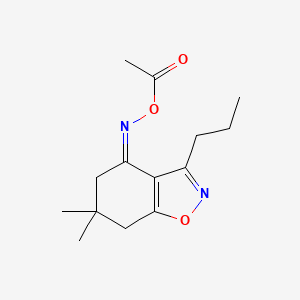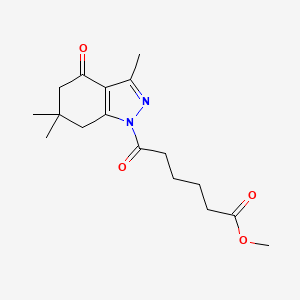
N-(4-fluorophenyl)-N'-1-naphthylurea
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-1-naphthylurea, also known as FENFURO, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic benefits. FENFURO is a non-toxic, non-genotoxic, and non-carcinogenic molecule that has been extensively studied for its therapeutic effects on various diseases.
Mécanisme D'action
The exact mechanism of action of N-(4-fluorophenyl)-N'-1-naphthylurea is not fully understood. However, studies have shown that this compound exerts its therapeutic effects by regulating various signaling pathways in the body. This compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. This compound has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to reduce blood glucose levels, improve insulin sensitivity, and reduce oxidative stress. This compound has also been found to reduce the levels of pro-inflammatory cytokines and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-N'-1-naphthylurea has several advantages for lab experiments. It is a non-toxic, non-genotoxic, and non-carcinogenic molecule that can be easily synthesized and purified. This compound has also been found to be stable under various conditions and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, this compound has a low bioavailability, which can limit its therapeutic efficacy.
Orientations Futures
There are several future directions for the research on N-(4-fluorophenyl)-N'-1-naphthylurea. One direction is to investigate the potential therapeutic benefits of this compound in other diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease. Another direction is to develop novel formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways in the body.
Conclusion:
This compound is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic benefits. It has been extensively studied for its anti-diabetic, anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound exerts its therapeutic effects by regulating various signaling pathways in the body. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, including investigating its potential therapeutic benefits in other diseases and developing novel formulations to improve its solubility and bioavailability.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N'-1-naphthylurea has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to have anti-diabetic, anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been found to be effective in the treatment of type 2 diabetes by reducing blood glucose levels and improving insulin sensitivity. It has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. This compound has been found to be effective in the treatment of cancer by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-oxidant properties by reducing oxidative stress.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-13-8-10-14(11-9-13)19-17(21)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJFXFBAUZRCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[N-(allyloxy)butanimidoyl]-5,5-dimethyl-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B3829411.png)


![6-[2-(ethylthio)propyl]-2-propyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one](/img/structure/B3829436.png)
![methyl 2-[(ethoxyimino)methyl]-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate](/img/structure/B3829443.png)
![6-[2-(ethylthio)propyl]-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B3829446.png)

![N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4-pentylbenzenesulfonamide](/img/structure/B3829455.png)

![3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B3829473.png)
![3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3829477.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B3829495.png)
![4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B3829502.png)
![4-{[1-(hydroxymethyl)-2-methoxy-2-oxoethyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B3829510.png)